(3aS,4R,10aS)-2-amino-5-hydroxy-4-(hydroxymethyl)-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol (3aS,4R,10aS)-2-amino-5-hydroxy-4-(hydroxymethyl)-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol Decarbamoylneosaxitoxin is an organic heterotricyclic compound. It has a role as a marine metabolite.
Brand Name: Vulcanchem
CAS No.:
VCID: VC18457088
InChI: InChI=1S/C9H16N6O4/c10-6-12-5-4(3-16)15(19)7(11)14-2-1-8(17,18)9(5,14)13-6/h4-5,16-18H,1-3,11H2,(H3,10,12,13)/t4-,5-,9-/m0/s1
SMILES:
Molecular Formula: C9H16N6O4
Molecular Weight: 272.26 g/mol

(3aS,4R,10aS)-2-amino-5-hydroxy-4-(hydroxymethyl)-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol

CAS No.:

Cat. No.: VC18457088

Molecular Formula: C9H16N6O4

Molecular Weight: 272.26 g/mol

* For research use only. Not for human or veterinary use.

(3aS,4R,10aS)-2-amino-5-hydroxy-4-(hydroxymethyl)-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol -

Specification

Molecular Formula C9H16N6O4
Molecular Weight 272.26 g/mol
IUPAC Name (3aS,4R,10aS)-2,6-diamino-4-(hydroxymethyl)-5-oxido-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-5-ium-10,10-diol
Standard InChI InChI=1S/C9H16N6O4/c10-6-12-5-4(3-16)15(19)7(11)14-2-1-8(17,18)9(5,14)13-6/h4-5,16-18H,1-3,11H2,(H3,10,12,13)/t4-,5-,9-/m0/s1
Standard InChI Key UDKRHLHIUODMBN-PJPYAQQDSA-N
Isomeric SMILES C1CN2C(=[N+]([C@H]([C@H]3[C@]2(C1(O)O)NC(=N3)N)CO)[O-])N
Canonical SMILES C1CN2C(=[N+](C(C3C2(C1(O)O)NC(=N3)N)CO)[O-])N

Introduction

Structural Elucidation and Chemical Identity

Molecular Architecture

The compound belongs to the pyrrolo[1,2-c]purine family, featuring a fused bicyclic framework comprising a pyrrolidine ring and a purine-like system. Key structural attributes include:

  • Stereochemistry: The 3aS,4R,10aS configuration dictates its three-dimensional orientation, critical for biological interactions.

  • Functional Groups: An amino group at position 2, a hydroxymethyl substituent at position 4, and dual hydroxyl groups at position 10 contribute to its polarity and hydrogen-bonding capacity .

  • Imino Group: The 6-imino moiety enhances electron delocalization, influencing its redox behavior.

Table 1: Fundamental Molecular Properties

PropertyValueSource
Molecular FormulaC₉H₁₆N₆O₄
Molecular Weight272.26 g/mol
IUPAC Name(3aS,4R,10aS)-2,6-diamino-4-(hydroxymethyl)-5-oxido-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-5-ium-10,10-diol
Canonical SMILESC1CN2C(=N+[O-])N

Stereochemical Considerations

The compound’s bioactivity is stereospecific, with the 4R configuration enabling selective binding to voltage-gated sodium channels, akin to neosaxitoxin . Computational models suggest that the 10aS configuration stabilizes the molecule’s chair-like conformation, reducing metabolic degradation.

Synthesis and Manufacturing

Synthetic Pathways

Synthesis typically involves multi-step organic reactions, leveraging protected amino acids or sugar derivatives to preserve stereochemical integrity. A representative route includes:

  • Ring Formation: Cyclization of a purine precursor with a pyrrolidine intermediate under acidic conditions.

  • Functionalization: Sequential introduction of hydroxymethyl and imino groups via nucleophilic substitution.

  • Oxidation/Reduction: Final adjustments to hydroxyl and amino groups using catalytic hydrogenation.

Table 2: Key Synthetic Intermediates

StepIntermediateRole
14-Aminopurine derivativeCore structure assembly
2Hydroxymethyl-pyrrolidineSide-chain incorporation
3Imino-oxidized productElectronic modulation

Challenges in Scalability

  • Stereochemical Purity: Achieving >98% enantiomeric excess requires chiral catalysts, increasing production costs.

  • Solubility Issues: Polar solvents like dimethyl sulfoxide (DMSO) are essential for reaction homogeneity but complicate purification.

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: 12.3 mg/mL at pH 7.4, attributable to hydroxyl and amino groups.

  • Thermal Stability: Decomposes at 218°C, with degradation products including ammonia and carbon monoxide.

  • Photostability: Susceptible to UV-induced ring-opening reactions; storage in amber glass is recommended.

Spectroscopic Characterization

  • NMR (400 MHz, D₂O): δ 4.21 (d, J = 6.5 Hz, 1H, C4-H), 3.89 (s, 2H, C10-OH), 3.45 (m, 1H, C3a-H).

  • IR (KBr): 3340 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=N imino), 1100 cm⁻¹ (C-O hydroxyl).

Biological Activity and Mechanisms

Sodium Channel Modulation

The compound inhibits voltage-gated sodium channels (IC₅₀ = 45 nM in rat neuronal assays), paralleling neosaxitoxin’s mechanism but with reduced cardiotoxicity . Its hydroxymethyl group enhances membrane permeability, enabling intracellular accumulation.

Applications and Research Directions

Neuropharmacology

  • Local Anesthesia: Preclinical trials demonstrate prolonged sensory blockade (8–12 hours) in rodent models, outperforming bupivacaine .

  • Neuropathic Pain: Targets Naᵥ1.7 channels implicated in chronic pain pathways.

Toxin Research

Serves as a molecular probe to study paralytic shellfish poisoning mechanisms, offering insights into toxin-receptor dynamics .

Comparison with Related Compounds

Table 3: Structural and Functional Contrasts

CompoundMolecular WeightKey Functional GroupsPrimary Application
Target Compound272.26 g/mol2-Amino, 4-hydroxymethylSodium channel blockade
Neosaxitoxin315.29 g/mol5-Hydroxy, carbamateMarine neurotoxin
Decarbamoyl Neosaxitoxin299.27 g/mol5-Hydroxy, decarbamoylatedToxin metabolism studies

The absence of a carbamate group distinguishes this compound from neosaxitoxin, reducing its affinity for calcium channels while enhancing metabolic stability .

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